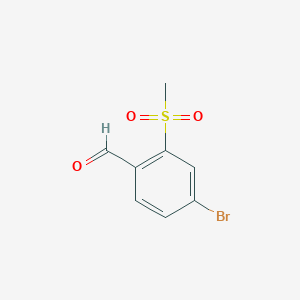

4-Bromo-2-(methylsulfonyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMXSSAUZKLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375527 | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-77-4 | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2-(methylsulfonyl)benzaldehyde (CAS Number 849035-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing methylsulfonyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 849035-77-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₃S | [1][2] |

| Molecular Weight | 263.11 g/mol | [1] |

| Melting Point | 108-110 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Data

While specific spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10 ppm), the aromatic protons (in the range of 7-8.5 ppm), and the methyl protons of the sulfonyl group (around 3.3 ppm). The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm). The aromatic carbons will appear in the 120-145 ppm region, with their chemical shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group is expected to resonate at approximately 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde group in the region of 1690-1715 cm⁻¹.

-

S=O stretching vibrations for the sulfonyl group, typically appearing as two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively.

-

C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), and the sulfonyl group (SO₂CH₃).

Synthesis and Reactivity

Conceptual Synthetic Workflow

A potential synthetic pathway could start from a readily available starting material like 4-bromo-2-fluorotoluene. The workflow would involve the oxidation of the methyl group to an aldehyde and the conversion of the fluoro group to a methylsulfonyl group.

Caption: A potential synthetic workflow for this compound.

Key Reactions and Experimental Considerations

-

Oxidation of the Methyl Group: The methyl group of 4-bromo-2-fluorotoluene can be oxidized to an aldehyde using various oxidizing agents. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing aldehyde group, can be displaced by a nucleophile. In this proposed synthesis, sodium methanesulfinate (NaSO₂CH₃) would be used to introduce the methylsulfonyl group. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Reactivity and Use as a Building Block

The chemical reactivity of this compound is dictated by its three functional groups:

-

Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions. It can be converted to alcohols, amines (via reductive amination), imines, and alkenes (e.g., through Wittig or Horner-Wadsworth-Emmons reactions). This functionality is crucial for extending the molecular scaffold.

-

Bromine Atom: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents at the 4-position of the benzene ring.

-

Methylsulfonyl Group: This strong electron-withdrawing group influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution at the positions ortho and para to it. It also contributes to the overall polarity and potential for hydrogen bonding of the molecule, which can be important for biological activity.

Applications in Drug Discovery

Substituted benzaldehydes, particularly those bearing sulfonyl and halogen moieties, are prominent building blocks in the synthesis of pharmaceutically active compounds. The methylsulfonyl group is a common bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The structural motif of a substituted aromatic ring is prevalent in many kinase inhibitors, which are a major class of targeted cancer therapies. This compound can serve as a key intermediate in the synthesis of such inhibitors. The aldehyde can be used to construct heterocyclic ring systems often found in kinase inhibitor cores, while the bromine atom allows for the introduction of various substituents that can interact with specific residues in the kinase active site.

Logical Workflow for Application in Medicinal Chemistry

The following diagram illustrates a logical workflow for utilizing this compound in a medicinal chemistry program aimed at developing kinase inhibitors.

Caption: A logical workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potential therapeutic agents like kinase inhibitors. This guide provides a foundational understanding of its properties and applications to aid researchers and scientists in leveraging this compound for their research and development endeavors.

References

4-Bromo-2-(methylsulfonyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-(methylsulfonyl)benzaldehyde, a key intermediate in organic synthesis. This document details its physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and outlines a logical workflow for its characterization.

Core Compound Data

This compound is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃S | [1][2][3] |

| Molecular Weight | 263.11 g/mol | [1][2][3][4] |

| CAS Number | 849035-77-4 | [1][2] |

| Melting Point | 108-110°C (decomposes) | [5] |

| Appearance | White to yellow solid (presumed) | |

| Hazard | Irritant | [5] |

Hypothetical Experimental Protocols

Synthesis of this compound

This hypothetical synthesis is adapted from procedures for related brominated and sulfonylated aromatic compounds. A potential synthetic route could involve the oxidation of a corresponding benzyl alcohol or the formylation of a suitable precursor. An alternative conceptual workflow is presented in the diagram below.

Logical Workflow for Synthesis and Verification

Caption: A conceptual workflow for the synthesis and subsequent analytical verification of this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for the analysis of other substituted benzaldehydes.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).

-

Create a series of dilutions for a calibration curve.

-

Inject 10 µL of each standard and the sample solution.

-

Monitor the retention time and peak area to determine the purity of the compound.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

3. Mass Spectrometry for Molecular Weight Confirmation

-

Instrumentation: A mass spectrometer, for instance, with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ or [M]⁺˙ to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

-

References

Physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical data, reactivity profile, and proposed experimental protocols for its synthesis and analysis.

Core Compound Information

This compound is a substituted aromatic aldehyde featuring a bromine atom and a methylsulfonyl group attached to the benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 849035-77-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₃S | [1][2][3] |

| Molecular Weight | 263.11 g/mol | [2][3] |

| Melting Point | 108-110°C (decomposes) | [1] |

| Appearance | White to yellow solid (inferred) | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as alcohols and ethers (inferred). | [5] |

Structural Characteristics

The structure of this compound incorporates three key functional groups that dictate its chemical behavior:

-

Aldehyde Group (-CHO): A reactive site for nucleophilic addition and condensation reactions, allowing for the formation of a wide range of derivatives.

-

Bromine Atom (-Br): A good leaving group in nucleophilic aromatic substitution and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6][7]

-

Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution.[4] It also influences the regioselectivity of reactions.[4]

Spectroscopic Profile (Predicted)

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Signals expected in the aromatic region (~7.5-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.- Aldehyde Proton: A singlet peak expected at a downfield chemical shift (~9.5-10.5 ppm).- Methyl Protons: A singlet peak for the methylsulfonyl group expected around 3.0-3.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~190 ppm).- Aromatic Carbons: Signals in the range of ~120-145 ppm.- Methyl Carbon: A signal for the methyl group around 40-45 ppm. |

| Infrared (IR) Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[8]- S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).- Aromatic C=C Stretches: Medium absorptions between 1440–1625 cm⁻¹.[8]- C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[8] |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A characteristic pair of peaks of approximately equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[4] |

Chemical Reactivity and Potential Applications

The unique combination of functional groups in this compound makes it a versatile reagent in organic synthesis.

-

Cross-Coupling Reactions: The bromo-substituent allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.[9] Bromo-substituted benzaldehydes are generally more reactive in these reactions than their chloro-substituted counterparts.[9]

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality can react with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols and other valuable intermediates.

-

Condensation Reactions: It can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives, some of which have shown biological activity.[6]

-

Building Block for Bioactive Molecules: Substituted benzaldehydes are important precursors in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of a sulfonyl group and a bromine atom provides multiple points for diversification to create libraries of compounds for biological screening. Some bromo-substituted compounds have been investigated for their antibacterial, antifungal, and cytotoxic properties.[10]

Experimental Protocols

The following sections detail proposed methodologies for the synthesis, purification, and analysis of this compound based on established chemical principles and procedures for related compounds.

Proposed Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding sulfide, which can be prepared from 4-bromo-2-fluorobenzaldehyde.

Step 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde To a solution of 4-bromo-2-fluorobenzaldehyde in a suitable aprotic solvent like DMF or DMSO, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Oxidation to this compound The crude 4-bromo-2-(methylthio)benzaldehyde is dissolved in a suitable solvent such as dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, is added in a controlled manner, often at a reduced temperature to manage the exothermicity of the reaction. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the sulfone. Upon completion, the reaction is worked up appropriately to remove the oxidant and byproducts, followed by extraction and purification.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Structure and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO₃S.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at the para-position and a methylsulfonyl group at the ortho-position relative to the aldehyde functional group.

Structure:

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 849035-77-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃S | [1][2][3] |

| Molecular Weight | 263.11 g/mol | [2][3] |

| Melting Point | 108-110 °C (decomposes) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as acetone, acetonitrile, and acetic acid.[4] |

Synthesis and Characterization

A general synthetic workflow is proposed below:

Caption: Proposed general workflow for the synthesis of this compound.

Characterization of the final product would involve a suite of spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

Although experimental spectra for this compound are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.5-8.5 ppm, with coupling patterns dictated by their relative positions. The methyl protons of the sulfonyl group should be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the aromatic carbons (δ 120-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm). The carbon attached to the bromine atom will also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group, the methylsulfonyl group, and the bromine atom.

Reactivity and Potential Applications in Drug Development

Substituted benzaldehydes are versatile intermediates in organic synthesis and medicinal chemistry.[1] The presence of the aldehyde, bromo, and methylsulfonyl functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

The aldehyde group can readily undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or chalcones. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.

The biological activity of substituted benzaldehydes has been a subject of interest in drug discovery. Studies have shown that various substituted benzaldehyde derivatives exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1] The specific substitution pattern on the aromatic ring is critical for the observed biological activity. Furthermore, benzaldehyde derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[6][7] The methylsulfonyl group, in particular, is a common functionality in many approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.

A logical workflow for the preliminary biological evaluation of this compound is outlined below.

Caption: A typical workflow for the initial biological screening of a novel chemical entity.

Experimental Protocols (General)

The following are general, illustrative protocols for key experiments that would be necessary for the synthesis and characterization of this compound. Note: These are not specific protocols for this compound and would require optimization.

General Procedure for Bromination of an Activated Aromatic Ring

-

To a solution of the starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents).

-

If necessary, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Procedure for ¹H and ¹³C NMR Spectroscopy

-

Dissolve a small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

General Procedure for FT-IR Spectroscopy

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Procedure for Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and for the development of new therapeutic agents. Its multifunctional nature allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular libraries. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential applications in drug discovery and development. This guide provides a foundational understanding of its structure and characterization to aid researchers in their future investigations.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. mdpi.com [mdpi.com]

4-Bromo-2-(methylsulfonyl)benzaldehyde as a building block in organic synthesis

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a trifunctional aromatic compound of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional groups: a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it a valuable building block for the construction of complex molecular architectures.

The aldehyde group serves as a handle for various transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The bromine atom is well-suited for participation in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position to the aldehyde and meta to the bromine significantly influences the reactivity of the aromatic ring, activating it for certain nucleophilic substitutions and directing further functionalization.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 849035-77-4 | [1] |

| Molecular Formula | C₈H₇BrO₃S | [1] |

| Molecular Weight | 263.11 g/mol | [1] |

| Melting Point | 108-110 °C (decomposes) | [2] |

| Appearance | White to off-white solid | |

| Synonyms | 5-Bromo-2-formylphenyl methyl sulphone |

Synthesis

Proposed Synthetic Pathway: Oxidation of 4-bromo-2-(methylthio)benzaldehyde

The synthesis would proceed in two conceptual steps: first, the preparation of the methylthio-substituted benzaldehyde, followed by its oxidation to the desired methylsulfonyl benzaldehyde.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Oxidation

This protocol is a generalized procedure for the oxidation of an aryl methyl sulfide to an aryl methyl sulfone and would require optimization for this specific substrate.[1]

Materials:

-

4-bromo-2-(methylthio)benzaldehyde (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equiv) or Oxone® (≥2.2 equiv)

-

Dichloromethane (DCM) or Methanol/Water

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure using m-CPBA:

-

Dissolve 4-bromo-2-(methylthio)benzaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the excess peracid by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Reactions and Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a wide range of organic molecules due to its three distinct functional groups.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures which are prevalent in many biologically active compounds.[3][4]

Caption: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling: [5][6]

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene and water).

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination, providing a powerful method for the formation of a carbon-carbon double bond. This reaction is widely used to synthesize alkenes from aldehydes or ketones.[7][8]

Caption: Wittig reaction of this compound.

General Experimental Protocol for Wittig Reaction: [9]

-

Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde group of this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][11]

Caption: Reductive amination of this compound.

General Experimental Protocol for Reductive Amination: [12]

-

In a reaction flask, dissolve this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of kinase inhibitors, a significant class of drugs used in cancer therapy.[13][14] The structural framework of this compound provides a scaffold that can be elaborated through the reactions described above to generate a library of diverse compounds for screening against various protein kinases.[15][16]

Caption: Role in generating molecular diversity for kinase inhibitors.

The ability to introduce various aryl groups via Suzuki coupling, extend carbon chains with specific geometries using the Wittig reaction, and incorporate diverse amine functionalities through reductive amination allows for the systematic exploration of the chemical space around the 4-bromo-2-(methylsulfonyl)phenyl core, which is a valuable strategy in structure-activity relationship (SAR) studies.

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not available in the cited literature, predicted ¹H and ¹³C NMR data can provide valuable information for its characterization.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 10.4 | (s, 1H, -CHO) |

| 8.2 | (d, 1H, Ar-H) |

| 8.0 | (dd, 1H, Ar-H) |

| 7.9 | (d, 1H, Ar-H) |

| 3.4 | (s, 3H, -SO₂CH₃) |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. The presence of three distinct and reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. Its utility in constructing libraries of compounds for screening, such as in the development of kinase inhibitors, underscores its importance to the scientific community. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new molecules with valuable biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.tees.ac.uk [research.tees.ac.uk]

Key functional groups in 4-Bromo-2-(methylsulfonyl)benzaldehyde

An In-depth Technical Guide to the Key Functional Groups of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Introduction

This compound is a polyfunctionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates three distinct and reactive functional groups—an aldehyde, a bromo substituent, and a methylsulfonyl group—on a benzene ring. This unique combination of electron-withdrawing groups and a site for cross-coupling reactions makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a detailed analysis of the key functional groups, physicochemical properties, predicted spectroscopic data, and a plausible synthetic pathway for this compound, aimed at researchers and professionals in drug development and materials science.

Molecular Structure and Core Functional Groups

The chemical structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electronic properties of these substituents governs the molecule's overall reactivity.

-

Aldehyde Group (-CHO): Located at position C1, the aldehyde is a strong electron-withdrawing group via both induction and resonance. It serves as a primary site for nucleophilic addition and condensation reactions.

-

Methylsulfonyl Group (-SO₂CH₃): Positioned at C2, this is one of the strongest electron-withdrawing groups. It significantly lowers the electron density of the aromatic ring, influencing its reactivity towards nucleophilic substitution.

-

Bromo Group (-Br): Situated at C4, the bromine atom is an electronegative, deactivating group that serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

Data Presentation

Quantitative data for this compound is summarized below. Spectroscopic data could not be sourced from experimental results and has been predicted based on established principles and data from analogous compounds.

Physicochemical Properties

The fundamental physical and chemical identifiers for the compound are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 849035-77-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₃S | [1][2] |

| Molecular Weight | 263.11 g/mol | [1] |

| Melting Point | 108-110 °C | [2] |

Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted values based on the analysis of structurally related compounds and have not been experimentally verified.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 10.1 - 10.3 | s | N/A |

| Aromatic-H (H3) | 8.2 - 8.4 | d | ~2.0 |

| Aromatic-H (H5) | 7.9 - 8.1 | dd | ~8.0, ~2.0 |

| Aromatic-H (H6) | 7.7 - 7.9 | d | ~8.0 |

| Methyl-H | 3.1 - 3.3 | s | N/A |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 189 - 192 |

| C-SO₂ (C2) | 140 - 143 |

| C-CHO (C1) | 135 - 138 |

| C-Br (C4) | 128 - 131 |

| Aromatic CH | 125 - 134 |

| Methyl C | 43 - 46 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (ν, cm⁻¹) | Characteristic |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H (Aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O (Aldehyde) | 1710 - 1690 | Strong, sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, two bands (asymmetric & symmetric) |

| C-Br | 700 - 600 | Medium-Strong |

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Scheme

Detailed Methodologies

-

Step 1: Synthesis of 4-Bromo-2-(methylthio)toluene. In an appropriate solvent such as DMF, 4-bromo-2-fluorotoluene is treated with sodium thiomethoxide (NaSMe). The reaction mixture is stirred, typically at an elevated temperature, until TLC or GC-MS analysis indicates the consumption of the starting material. Workup involves extraction and purification by column chromatography.

-

Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)toluene. The sulfide from Step 1 is dissolved in a chlorinated solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated via an extractive workup and purified.

-

Step 3: Benzylic Bromination. The methyl group of 4-bromo-2-(methylsulfonyl)toluene is brominated using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride, under reflux with light irradiation.

-

Step 4: Hydrolysis to 4-Bromo-2-(methylsulfonyl)benzyl alcohol. The resulting benzyl bromide is hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous solution of a mild base, such as sodium carbonate, in a solvent like acetone or THF.

-

Step 5: Oxidation to this compound. The final step is the mild oxidation of the benzyl alcohol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM are suitable for this transformation, affording the target aldehyde with minimal over-oxidation to the carboxylic acid. The product would be purified by column chromatography.

Conclusion

This compound is a highly functionalized molecule with significant potential as a synthetic intermediate. The strong electron-withdrawing nature of the aldehyde and methylsulfonyl groups activates the aromatic ring for certain transformations while providing handles for others. The bromo substituent allows for the introduction of further molecular complexity via cross-coupling chemistry. The data and protocols provided in this guide, though partly predictive, offer a solid foundation for researchers looking to utilize this versatile compound in their synthetic endeavors.

References

The Potent Electron-Withdrawing Influence of the Methylsulfonyl Group on Benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effects of the methylsulfonyl (-SO₂CH₃) group on the chemical and physical properties of benzaldehyde derivatives. The introduction of this strongly deactivating group significantly alters the reactivity of the aromatic ring and the carbonyl functional group, with important implications for organic synthesis and medicinal chemistry. This document outlines key quantitative data, experimental methodologies, and the impact of the methylsulfonyl group on biological signaling pathways.

Quantitative Assessment of the Electron-Withdrawing Effect

The electron-withdrawing nature of the methylsulfonyl group is quantifiable through several physicochemical parameters. These values are crucial for predicting the reactivity and properties of substituted benzaldehyde derivatives.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The methylsulfonyl group possesses large positive σ values, indicating its strong electron-withdrawing character through both inductive and resonance effects.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -SO₂CH₃ | +0.65 | +0.75 - +0.86 |

Data compiled from various studies measuring the rates of alkaline hydrolysis of ethyl benzoates and the acidity constants of benzoic and thiophenolic acids.[1] The range in σ_p values reflects the varying degrees of resonance interaction depending on the specific reaction being studied.[1]

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Benzaldehyde and a Methylsulfonyl-Substituted Derivative

| Compound | Solvent | Aldehydic ¹H | Aromatic ¹H | Methyl ¹H | Aldehydic ¹³C | Aromatic ¹³C | Methyl ¹³C |

| Benzaldehyde | CDCl₃ | ~10.0 | 7.5-8.0 | - | ~192.4 | 128-137 | - |

| 3-Methoxy-4-[(methylsulfonyl)oxy]benzaldehyde | DMSO-d₆ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Specific peak assignments and coupling constants for the aromatic region can be complex and are detailed in the referenced literature.[2][3][4][5][6]

Infrared (IR) spectroscopy also reflects the electron-withdrawing nature of the methylsulfonyl group. The carbonyl (C=O) stretching frequency in methylsulfonyl-substituted benzaldehydes is expected to be higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹) due to the reduced electron density around the carbonyl group, which strengthens the C=O bond.

Experimental Protocols

Synthesis of p-Methylsulfonyl Benzaldehyde

A common synthetic route to p-methylsulfonyl benzaldehyde involves a two-step process starting from p-chlorobenzaldehyde.[2][3]

Step 1: Nucleophilic Aromatic Substitution to form p-Methylthio Benzaldehyde

-

Reaction: p-chlorobenzaldehyde reacts with sodium methyl mercaptide in the presence of a phase-transfer catalyst to yield p-methylthio benzaldehyde.

-

Reagents and Conditions:

-

p-chlorobenzaldehyde

-

Sodium methyl mercaptide (aqueous solution)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

The reaction is typically heated to 45-60°C.

-

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of the p-chlorobenzaldehyde spot.

-

Work-up: Upon completion, the layers are separated to isolate the crude p-methylthio benzaldehyde.

Step 2: Oxidation to p-Methylsulfonyl Benzaldehyde

-

Reaction: The intermediate, p-methylthio benzaldehyde, is oxidized to the final product, p-methylsulfonyl benzaldehyde.

-

Reagents and Conditions:

-

p-methylthio benzaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Sulfuric acid

-

Oxidation catalyst (e.g., sodium tungstate)

-

The reaction is typically maintained at 40-50°C.

-

-

Monitoring: The reaction is monitored by TLC for the disappearance of the p-methylthio benzaldehyde spot.

-

Work-up: After the reaction is complete, the pH is adjusted to 7, and the solution is cooled to induce crystallization. The product is then collected by filtration and dried.

Caption: Enhanced electrophilicity of the carbonyl carbon.

The methylsulfonyl group destabilizes the ground state of the benzaldehyde by withdrawing electron density and stabilizes the negatively charged transition state formed upon nucleophilic attack. This leads to a lower activation energy and a faster reaction rate compared to unsubstituted benzaldehyde.

Relevance in Drug Development and Signaling Pathways

Sulfonyl-containing compounds, including derivatives of benzaldehyde, are of significant interest in medicinal chemistry due to their diverse biological activities. Recent research has highlighted the potential of benzaldehyde derivatives as anticancer agents.

One identified mechanism of action involves the inhibition of the 14-3-3ζ protein. [7][8]This protein is involved in various cellular processes, including cell cycle regulation and apoptosis, and its overexpression is associated with cancer progression and treatment resistance. Benzaldehyde derivatives have been shown to disrupt the interaction of 14-3-3ζ with its client proteins, such as the phosphorylated form of histone H3 (H3S28ph), leading to the suppression of cancer cell growth and metastasis. [7][8] Furthermore, the broader class of sulfonamides has been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. [9][10][11][12][13]This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. The development of methylsulfonyl benzaldehyde derivatives as potential inhibitors of this pathway is a promising area of research.

Targeted Signaling Pathway

Caption: Disruption of protein-protein interactions by benzaldehyde derivatives.

Conclusion

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the properties and reactivity of benzaldehyde derivatives. Its strong deactivating effect enhances the electrophilicity of the carbonyl carbon, making these compounds valuable substrates in organic synthesis, particularly in reactions involving nucleophilic addition. Furthermore, the unique electronic properties imparted by the methylsulfonyl group contribute to the biological activity of these molecules, opening avenues for the design and development of novel therapeutic agents, especially in the field of oncology. Further research into the quantitative kinetics of reactions involving methylsulfonyl benzaldehydes and the elucidation of their precise mechanisms of action in biological systems will continue to be of high importance.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. news-medical.net [news-medical.net]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 4-Bromo-2-(methylsulfonyl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile trifunctional aromatic compound that holds significant promise as a key building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde, a synthetically adaptable bromine atom, and an electron-withdrawing methylsulfonyl group, offers a powerful scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the established and potential applications of this compound in medicinal chemistry. Particular focus is placed on its utility in the development of targeted therapies, such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. This document serves as a comprehensive resource, complete with experimental protocols, data presentation, and visual diagrams to facilitate its practical application in drug discovery and development.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as readily available and highly versatile starting materials for the synthesis of a vast array of biologically active compounds. The aldehyde functionality provides a convenient handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the aromatic ring can be strategically functionalized with substituents that modulate the electronic properties, lipophilicity, and metabolic stability of the final drug molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a prime example of a strategically designed building block. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The methylsulfonyl group at the 2-position, being a strong electron-withdrawing group and a hydrogen bond acceptor, plays a crucial role in modulating the reactivity of the aromatic ring and can participate in key interactions with biological targets.[1][2][3]

Physicochemical Properties and Synthesis

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 849035-77-4 |

| Molecular Formula | C₈H₇BrO₃S |

| Molecular Weight | 263.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 114-118 °C |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

While a variety of synthetic routes to substituted benzaldehydes exist, a common approach to analogs of this compound involves the oxidation of the corresponding benzyl alcohol or the reduction of the corresponding benzoic acid derivative. The introduction of the methylsulfonyl group can be achieved through the oxidation of a corresponding methylthioether, which in turn can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Key Synthetic Transformations and Experimental Protocols

The true value of this compound in medicinal chemistry lies in its ability to undergo a variety of chemical transformations to build complex, drug-like molecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a prime site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of bi-aryl structures, which are prevalent in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The aldehyde group readily participates in Knoevenagel condensation reactions with active methylene compounds, leading to the formation of α,β-unsaturated systems, a common motif in various bioactive molecules.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The product often precipitates out of the reaction mixture upon formation.

-

Work-up and Purification: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Role in the Synthesis of Kinase and PARP Inhibitors

While direct examples of approved drugs derived from this compound are not prevalent in the public literature, its structural motifs are highly relevant to the synthesis of targeted therapies, particularly kinase and PARP inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and a substituted aryl group that occupies the hydrophobic pocket. This compound can serve as a precursor to this substituted aryl moiety. The methylsulfonyl group can act as a hydrogen bond acceptor, enhancing binding affinity, while the bi-aryl system formed via Suzuki coupling can be tailored to fit the specific contours of the target kinase.

Table 2: Representative IC₅₀ Values for Kinase Inhibitors with Structurally Similar Moieties

| Kinase Target | Compound Scaffold | Representative IC₅₀ (nM) |

| Bcr-Abl | 3-substituted benzamide | <10 |

| EGFR | Quinazoline | 1-50 |

| VEGFR2 | Indazole | 5-100 |

Note: The data in this table is illustrative and represents compounds with similar structural features to those that could be synthesized from this compound. It does not represent data from compounds directly derived from the title compound.

PARP Inhibitors

PARP inhibitors often contain a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. The core structures frequently involve substituted benzamides or related heterocycles. The aldehyde functionality of this compound can be converted to a carboxamide group, and the bromo-substituent allows for further diversification to optimize potency and selectivity.[4][5]

Table 3: Representative IC₅₀ Values for PARP Inhibitors with Substituted Benzamide Scaffolds

| PARP Target | Compound Scaffold | Representative IC₅₀ (nM) |

| PARP-1 | Substituted Benzamide | 1-20 |

| PARP-2 | Substituted Benzamide | 5-50 |

Note: The data in this table is illustrative and represents compounds with similar structural features to those that could be synthesized from this compound. It does not represent data from compounds directly derived from the title compound.

Visualizing Synthetic Pathways and Biological Rationale

Synthetic Workflow

The following diagram illustrates a general synthetic workflow utilizing this compound as a starting material.

Caption: General synthetic pathways originating from this compound.

Hypothetical Kinase Inhibition Signaling Pathway

This diagram illustrates the general principle of how a kinase inhibitor, potentially synthesized from a this compound-derived scaffold, might interrupt a cellular signaling pathway.

Caption: Mechanism of action for a hypothetical kinase inhibitor.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a rich platform for the synthesis of complex and diverse molecular scaffolds. While direct applications in marketed drugs are not yet widely documented, its structural features strongly suggest its potential in the development of novel kinase and PARP inhibitors, among other therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this promising intermediate in the ongoing quest for new and improved medicines.

References

- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

A Technical Guide to Sourcing 4-Bromo-2-(methylsulfonyl)benzaldehyde for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information for researchers and scientists on the procurement of 4-Bromo-2-(methylsulfonyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines reliable suppliers, purchasing considerations, and a representative experimental protocol for its synthesis, facilitating its integration into drug discovery and development workflows.

Chemical Profile

-

IUPAC Name: this compound

-

Appearance: Typically a solid

-

Key Functional Groups: Aldehyde, Bromo, Methylsulfonyl

The unique arrangement of these functional groups makes this compound a versatile intermediate. The aldehyde allows for a variety of transformations, including reductive aminations and condensations, while the bromo and methylsulfonyl groups influence the electronic properties of the aromatic ring and provide sites for cross-coupling reactions.

Suppliers and Purchasing

Identifying a reliable supplier is crucial for ensuring the quality and timely availability of starting materials for research. The following table summarizes key information for several suppliers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Matrix Scientific | 047028 | Not specified | 5g, 1g | $50.00 (5g), $85.00 (1g) | In Stock (at time of search) |

| Santa Cruz Biotechnology | sc-210747 | Not specified | Inquire | Inquire | Inquire |

| Fisher Scientific (Accela Chembio Inc) | 50-251-162 | 97+% | 5g | Inquire | Inquire |

| Sigma-Aldrich | MAT047028079 | Not specified | Inquire | Inquire | Inquire |

| ChemUniverse | P71506 | 97% | 1G, Inquire for bulk | Inquire | Inquire |

| Apollo Scientific Ltd. | Not specified | Not specified | Inquire | Inquire | Inquire |

| Shanghai PI Chemicals Ltd. | Not specified | Not specified | Inquire | Inquire | Inquire |

| Absin Bioscience Inc. | Not specified | Not specified | Inquire | Inquire | Inquire |

Procurement Workflow for Specialty Chemicals

The acquisition of specialty chemicals for a research laboratory typically follows a structured process to ensure safety, compliance, and efficient inventory management. The following diagram illustrates a typical workflow from identifying the need for a chemical to its final use in an experiment.

Caption: Generalized Workflow for Specialty Chemical Procurement.

Experimental Protocols: Synthesis of Substituted Bromobenzaldehydes

It is imperative that a thorough risk assessment is conducted before undertaking any chemical synthesis. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Representative Synthesis of a Brominated Benzaldehyde Derivative

This protocol is adapted from a general method for the bromination of an activated aromatic ring.

Materials:

-

2-(Methylsulfonyl)benzaldehyde (starting material)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (or other suitable aprotic solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting material, 2-(methylsulfonyl)benzaldehyde, in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) in one portion. The molar ratio of the starting material to NBS should be optimized, typically starting with a 1:1 ratio for monobromination.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemicals. The experimental protocol provided is a generalized example and may require significant optimization for successful implementation.

References

Methodological & Application

Synthetic Routes for 4-Bromo-2-(methylsulfonyl)benzaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde and its derivatives. The primary synthetic strategy involves a two-step sequence: nucleophilic aromatic substitution to introduce a thioether, followed by oxidation to the corresponding sulfone. This methodology is adaptable for the preparation of various derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery and development.

I. Overview of Synthetic Strategy

The principal synthetic route to this compound commences with a suitable ortho-halobenzaldehyde, typically 4-bromo-2-fluorobenzaldehyde. The fluorine atom, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic aromatic substitution by a sulfur nucleophile, such as sodium thiomethoxide. The subsequent oxidation of the resulting 4-bromo-2-(methylthio)benzaldehyde intermediate yields the final sulfone product. This versatile strategy allows for the synthesis of various derivatives by employing different thiolates in the initial step.

Diagram 1: General Synthetic Pathway

Caption: General two-step synthesis of 4-Bromo-2-(alkylsulfonyl)benzaldehyde derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(methylthio)benzaldehyde

This protocol details the nucleophilic aromatic substitution of 4-bromo-2-fluorobenzaldehyde with sodium thiomethoxide.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Sodium thiomethoxide (NaSMe) or Sodium methanethiolate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]

-

Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a base)[1]

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-fluorobenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or DMSO.

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.1-1.5 eq) in the same anhydrous solvent, or add it portion-wise as a solid to the reaction mixture. If starting from methanethiol, a base such as potassium carbonate can be used to generate the thiolate in situ.[1]

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-2-(methylthio)benzaldehyde by column chromatography on silica gel or recrystallization.

Protocol 2: Oxidation of 4-Bromo-2-(methylthio)benzaldehyde to this compound

This protocol describes the oxidation of the thioether intermediate to the final sulfone product using meta-chloroperoxybenzoic acid (m-CPBA). Alternative oxidation systems include hydrogen peroxide with a suitable catalyst.[2][3]

Materials:

-

4-Bromo-2-(methylthio)benzaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-